Cas no 2792185-75-0 (6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one)
6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- EN300-37416668
- 2792185-75-0
- 6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one
- 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one
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- Inchi: 1S/C10H9BrN2O/c1-13-5-8(11)10(14)7-4-6(12)2-3-9(7)13/h2-5H,12H2,1H3
- InChI Key: FFVPBJPADJYOPC-UHFFFAOYSA-N
- SMILES: BrC1=CN(C)C2C=CC(=CC=2C1=O)N
Computed Properties
- Exact Mass: 251.98983g/mol
- Monoisotopic Mass: 251.98983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.3Ų
6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37416668-0.05g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95.0% | 0.05g |
$162.0 | 2025-03-18 | |
| Enamine | EN300-37416668-0.1g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95.0% | 0.1g |
$241.0 | 2025-03-18 | |
| Enamine | EN300-37416668-0.25g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95.0% | 0.25g |
$347.0 | 2025-03-18 | |
| Enamine | EN300-37416668-0.5g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95.0% | 0.5g |
$546.0 | 2025-03-18 | |
| Enamine | EN300-37416668-1.0g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95.0% | 1.0g |
$699.0 | 2025-03-18 | |
| Enamine | EN300-37416668-2.5g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-18 | |
| Enamine | EN300-37416668-5.0g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-18 | |
| Enamine | EN300-37416668-10.0g |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-18 | |
| 1PlusChem | 1P028YNM-50mg |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95% | 50mg |
$255.00 | 2024-05-07 | |
| 1PlusChem | 1P028YNM-100mg |
6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |
2792185-75-0 | 95% | 100mg |
$350.00 | 2024-05-07 |
6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one
Comprehensive Overview of 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 2792185-75-0)
6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 2792185-75-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated quinoline derivative exhibits unique structural features, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the quinoline scaffold's prevalence in medicinal chemistry.
The compound's 6-amino and 3-bromo functional groups contribute to its reactivity, enabling diverse chemical modifications. These properties align with current trends in fragment-based drug design and targeted protein degradation, two hot topics in pharmaceutical development. The 1-methyl-1,4-dihydroquinolin-4-one core structure also shows promise in addressing challenges related to drug solubility and metabolic stability, key concerns in modern drug formulation.
In the context of green chemistry initiatives, scientists are exploring sustainable synthetic routes for 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one. Recent publications highlight its role in developing catalyzed cross-coupling reactions, a trending area in organic synthesis. The compound's bromine atom serves as an excellent handle for palladium-catalyzed transformations, which are widely used in constructing complex molecular architectures.
Analytical characterization of CAS No. 2792185-75-0 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography. These methods are crucial for quality control in research settings, especially given the growing emphasis on reproducibility in chemical synthesis. The compound's crystalline properties have also attracted interest from materials scientists studying organic semiconductors.
From a commercial perspective, 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one represents an important building block in the fine chemicals market. Its applications extend beyond pharmaceuticals to include agrochemical intermediates and dye precursors. The compound's stability under various conditions makes it suitable for scale-up processes, addressing industry demands for cost-effective synthesis of complex molecules.
Recent patent literature reveals growing intellectual property activity surrounding quinoline derivatives similar to CAS No. 2792185-75-0. This reflects the compound's potential in addressing unmet medical needs, particularly in kinase inhibition and antimicrobial development. Researchers are actively investigating its structure-activity relationships to optimize biological activity while minimizing off-target effects.
In analytical applications, 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one serves as a valuable chromatographic reference standard. Its distinct UV-Vis absorption profile makes it useful for HPLC method development, particularly in pharmaceutical quality control laboratories. The compound's fluorescence properties are also being explored for potential applications in bioimaging probes and chemical sensors.
The safety profile of 2792185-75-0 has been carefully evaluated in research settings, with particular attention to handling protocols and storage conditions. While not classified as hazardous, standard laboratory precautions are recommended when working with this compound. Its thermal stability data have been documented to ensure safe processing in industrial applications.
Looking forward, 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one continues to attract research interest due to its versatile chemistry. The compound's potential in combinatorial chemistry libraries and high-throughput screening platforms positions it as a valuable tool in modern drug discovery. As synthetic methodologies advance, particularly in C-H activation and photocatalysis, new applications for this brominated quinolinone are likely to emerge.
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